Thapsigargin

Catalog No.
S545150
CAS No.
67526-95-8
M.F
C34H50O12
M. Wt
650.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thapsigargin

CAS Number

67526-95-8

Product Name

Thapsigargin

IUPAC Name

[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate

Molecular Formula

C34H50O12

Molecular Weight

650.8 g/mol

InChI

InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/b19-11-/t22-,26+,27-,28-,29-,32-,33+,34+/m0/s1

InChI Key

IXFPJGBNCFXKPI-FSIHEZPISA-N

SMILES

CCCCCCCC(=O)OC1C(C=C2C1C(CC(C3(C2OC(=O)C3(C)O)O)OC(=O)CCC)(C)OC(=O)C)OC(=O)CC(=CC)C

Solubility

Soluble in DMSO

Synonyms

Thapsigargin;

Canonical SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O

Description

The exact mass of the compound Thapsigargin is 650.3302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Sesquiterpenes, Guaiane. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Disrupting Endoplasmic Reticulum (ER) Function

Thapsigargin specifically inhibits the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump []. This pump is responsible for actively transporting Ca²⁺ ions from the cytoplasm, the fluid inside cells, into the endoplasmic reticulum (ER), a specialized organelle. By inhibiting this pump, thapsigargin depletes the ER's Ca²⁺ stores, leading to a cascade of cellular events [].

This disruption of ER function allows researchers to study how cells respond to stress conditions like protein misfolding and Ca²⁺ imbalances. It helps investigate the unfolded protein response (UPR), a cellular pathway activated by the accumulation of misfolded proteins in the ER []. Studying this pathway is crucial for understanding diseases like Alzheimer's and Parkinson's, which are associated with protein misfolding.

Investigating Cell Death Pathways

When the ER's Ca²⁺ stores are depleted by thapsigargin, it triggers a chain reaction that can lead to cell death through a process called apoptosis []. Researchers use thapsigargin to study the mechanisms of apoptosis and how different cell types respond to this programmed cell death pathway. This knowledge is essential for developing cancer therapies that target specific steps in the apoptotic pathway.

Thapsigargin is a potent and selective inhibitor of the sarco/endoplasmic reticulum calcium ATPase (SERCA), a critical enzyme responsible for calcium transport in cells. It is classified as a guaianolide and is derived from the plant Thapsia garganica. Thapsigargin's mechanism of action involves raising intracellular calcium levels by preventing the reuptake of calcium into the endoplasmic reticulum, which can lead to cellular stress and apoptosis. This compound has been identified as a tumor promoter in mammalian cells, highlighting its dual role in both therapeutic and toxic applications .

Thapsigargin acts by specifically inhibiting SERCA, an enzyme responsible for transporting calcium ions into the endoplasmic reticulum (ER) lumen []. This inhibition disrupts calcium homeostasis within the cell, leading to a depletion of calcium stores in the ER and a subsequent rise in cytosolic calcium concentration []. The elevated cytosolic calcium levels trigger a cellular stress response known as the unfolded protein response (UPR) which researchers use to study various cellular processes [].

Thapsigargin interacts with SERCA in a unique manner, forming an irreversible complex that inhibits ATP hydrolysis and calcium transport. The binding occurs in a calcium-free state of the enzyme, leading to significant alterations in intracellular calcium homeostasis. This inhibition triggers various downstream effects, including the activation of cell death pathways through sustained endoplasmic reticulum stress and the unfolded protein response .

The chemical structure of thapsigargin allows for modifications that can enhance its therapeutic potential while reducing toxicity. For example, analogs of thapsigargin have been synthesized to improve selectivity and reduce side effects .

Thapsigargin exhibits significant biological activity, primarily through its ability to induce apoptosis in various cancer cell lines. Its cytotoxic effects are linked to the depletion of calcium stores in the endoplasmic reticulum, leading to an increase in the unfolded protein response. This response can activate pro-apoptotic pathways involving caspases and death receptors, particularly death receptor 5 .

Additionally, thapsigargin has shown promise in antiviral research, with studies indicating its potential effectiveness against viruses such as SARS-CoV-2, respiratory syncytial virus, and influenza A .

The synthesis of thapsigargin has been explored through several methods. Notable synthetic routes include:

  • Total Synthesis by Steven V. Ley - This approach focuses on constructing the complex molecular framework of thapsigargin through multiple synthetic steps.
  • Synthesis by Phil Baran - Baran's method emphasizes efficiency and yields high purity levels.
  • Synthesis by P. Andrew Evans - This route explores alternative pathways to achieve thapsigargin's structure with fewer steps.

The biosynthetic pathway for natural thapsigargin involves several enzymatic reactions starting from farnesyl pyrophosphate and includes key steps catalyzed by cytochrome P450 enzymes .

Thapsigargin's unique properties make it valuable in various applications:

  • Cancer Therapy: Due to its ability to induce apoptosis selectively in cancer cells, thapsigargin is being investigated as a potential therapeutic agent for solid tumors.
  • Research Tool: It serves as a crucial tool for studying calcium signaling and endoplasmic reticulum stress mechanisms in cellular biology.
  • Antiviral Research: Preliminary studies suggest that thapsigargin may have broad-spectrum antiviral activity, making it a candidate for further investigation against viral pathogens .

Studies have demonstrated that thapsigargin-induced cell death is not solely dependent on increased cytosolic calcium levels but rather on the depletion of endoplasmic reticulum calcium stores. The activation of the unfolded protein response plays a pivotal role in mediating these effects. Research indicates that components such as Orai1 and STIM1, which are involved in store-operated calcium entry, do not significantly influence thapsigargin's cytotoxicity .

Furthermore, interactions with various signaling pathways have been explored to understand how thapsigargin can be utilized effectively in therapeutic contexts while minimizing toxicity to normal cells .

Several compounds share structural or functional similarities with thapsigargin:

Compound NameMechanism of ActionUnique Features
MipsagarginSERCA inhibitorA prodrug form undergoing clinical trials for glioblastoma
Calyculin AProtein phosphatase inhibitorInduces apoptosis via different pathways
Tauroursodeoxycholic acidModulates ER stress responsesProtective effects against liver injury

Thapsigargin stands out due to its specific targeting of SERCA and its dual role as both a tumor promoter and potential therapeutic agent. Its unique mechanism of inducing apoptosis through calcium depletion distinguishes it from other compounds that may not affect calcium homeostasis directly .

Thapsigargin, a sesquiterpene lactone, derives its name from the Mediterranean plant Thapsia garganica L. (Apiaceae), historically known as "deadly carrot" due to its toxicity to livestock. The plant’s medicinal and irritant properties were documented as early as 300–400 BCE by Greek scholars such as Theophrastus and Dioscorides, who noted its use in treating pulmonary diseases and rheumatic pain.

Modern scientific interest began in the 20th century when the compound was first isolated in the 1970s from T. garganica roots to characterize its skin-irritating effects. The full structural elucidation of thapsigargin was achieved in 1985 through nuclear magnetic resonance (NMR) and X-ray crystallography, revealing a complex guaianolide scaffold with multiple esterified acyl groups. Its mechanism of action as a sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) inhibitor was discovered in 1990, establishing its role in disrupting intracellular calcium homeostasis and inducing apoptosis.

Natural Sources and Phytochemical Significance

Plant Sources and Distribution

Thapsia garganica is the primary natural source of thapsigargin, thriving in Mediterranean regions such as Spain, Italy, Greece, and North Africa. The compound accumulates in secretory ducts of roots (0.2–1.2% dry weight), fruits (0.7–1.5%), and leaves (0.1%). Chemotypes of T. garganica with varying thapsigargin content exist, complicating extraction efforts.

Biosynthesis Pathway

Thapsigargin biosynthesis begins with farnesyl pyrophosphate, which undergoes cyclization via germacrene B synthase to form epikunzeaol, a germacrene alcohol. Cytochrome P450 enzymes (e.g., CYP71AJ5, CYP76AE2) then catalyze hydroxylation, epoxidation, and lactonization steps to yield the guaianolide core. Esterification with acyl groups (e.g., octanoic, butyric acids) completes the structure, enhancing biological activity.

Table 1: Key Enzymes in Thapsigargin Biosynthesis

EnzymeFunctionReference
Germacrene B synthaseCyclizes FPP to germacrene B
CYP71AJ5Hydroxylation at C-6
CYP76AE2Epoxidation and lactone formation

Chemical Classification and Structural Features

Chemical Classification

Thapsigargin (C₃₄H₅₀O₁₂) belongs to the guaianolide subclass of sesquiterpene lactones, characterized by a bicyclic 5,7-fused ring system. Its structure includes:

  • A guaiane skeleton with a trans-decalin core.
  • Three ester groups: octanoyl at C-8, butanoyl at C-4, and acetyl at C-6.
  • A reactive α,β-unsaturated lactone moiety critical for SERCA binding.

Structural-Activity Relationships (SAR)

Modifications to thapsigargin’s acyl groups impact potency:

  • The C-8 octanoyl group is essential for SERCA inhibition.
  • Removal of the C-4 butanoyl group reduces cytotoxicity by 90%.
  • Semi-synthetic analogs like 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (ADT) retain potency while enabling prodrug conjugation.

Figure 1: Thapsigargin Structure
(Note: A diagram would illustrate the guaiane core, ester groups, and lactone ring, citing .)

Analytical Characterization

  • NMR: ¹H and ¹³C NMR resolve signals for all 34 carbons, with key shifts at δ 170–175 ppm (ester carbonyls) and δ 5.0–6.0 ppm (olefinic protons).
  • Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 650.75 [M+H]⁺.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

650.33022703 g/mol

Monoisotopic Mass

650.33022703 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z96BQ26RZD

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Thapsigargin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2023-08-15

Rogers TB, Inesi G, Wade R, Lederer WJ (1995). "Use of thapsigargin to study Ca2+ homeostasis in cardiac cells". Biosci. Rep. 15 (5): 341–9. doi:10.1007/BF01788366. PMID 8825036. S2CID 29613387.

Rasmussen U, Brøogger Christensen S, Sandberg F (1978). "Thapsigargine and thapsigargicine, two new histamine liberators from Thapsia garganica L.". Acta Pharm. Suec. 15 (2): 133–140. PMID 79299.

Hakii, H.; Fujiki, H.; Suganuma, M.; Nakayasu, M.; Tahira, T.; Sugimura, T.; Scheuer, P. J.; Christensen, S. B. (1986). "Thapsigargin, a histamine secretagogue, is a non-12-O-tetradecanolphorbol-13-acetate (TPA) type tumor promoter in two-stage mouse skin carcinogenesis". Journal of Cancer Research and Clinical Oncology. 111 (3): 177–181. doi:10.1007/BF00389230. PMID 2426275. S2CID 19093742.

Malhotra, Jyoti D.; Kaufman, Randal J. (December 2007). "The endoplasmic reticulum and the unfolded protein response". Seminars in Cell & Developmental Biology. 18 (6): 716–731. doi:10.1016/j.semcdb.2007.09.003. PMC 2706143. PMID 18023214.

Hetz, Claudio; Papa, Feroz R. (January 2018). "The Unfolded Protein Response and Cell Fate Control". Molecular Cell. 69 (2): 169–181. doi:10.1016/j.molcel.2017.06.017. PMID 29107536.

Sano, Renata; Reed, John C. (2013-12-01). "ER stress-induced cell death mechanisms". Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. 1833 (12): 3460–3470. doi:10.1016/j.bbamcr.2013.06.028. ISSN 0167-4889. PMC 3834229. PMID 23850759.

Xin, Shan; Mueller, Constanze; Pfeiffer, Susanne; Kraft, Vanessa A. N.; Merl-Pham, Juliane; Bao, Xuanwen; Feederle, Regina; Jin, Xiang; Hauck, Stefanie M.; Schmitt-Kopplin, Philippe; Schick, Joel A. (2021-10-18). "MS4A15 drives ferroptosis resistance through calcium-restricted lipid remodeling". Cell Death & Differentiation. 29 (3): 670–686. doi:10.1038/s41418-021-00883-z. ISSN 1476-5403. PMC 8901757. PMID 34663908. S2CID 239025829.

Engedal, Nikolai; Torgersen, Maria L; Guldvik, Ingrid J; Barfeld, Stefan J; Bakula, Daniela; Sætre, Frank; Hagen, Linda K; Patterson, John B; Proikas-Cezanne, Tassula (2013-10-25). "Modulation of intracellular calcium homeostasis blocks autophagosome formation". Autophagy. 9 (10): 1475–1490. doi:10.4161/auto.25900. ISSN 1554-8627. PMID 23970164.

Ganley, Ian G.; Wong, Pui-Mun; Gammoh, Noor; Jiang, Xuejun (2011). "Distinct Autophagosomal-Lysosomal Fusion Mechanism Revealed by Thapsigargin-Induced Autophagy Arrest" (PDF). Molecular Cell. 42 (6): 731–743. doi:10.1016/j.molcel.2011.04.024. PMC 3124681. PMID 21700220.

Drew, D.P.; Krichau, N.; Reichwald, K.; Simonsen, H.T. (2009). "Guaianolides in apiaceae: perspectives on pharmacology and biosynthesis". Phytochem Rev. 8 (3): 581–599. doi:10.1007/s11101-009-9130-z. S2CID 37287410.

Denmeade, S. R.; Mhaka, A. M.; Rosen, D. M.; Brennen, W. N.; Dalrymple, S; Dach, I; Olesen, C; Gurel, B; Demarzo, A. M.; Wilding, G; Carducci, M. A.; Dionne, C. A.; Møller, J. V.; Nissen, P; Christensen, S. B.; Isaacs, J. T. (2012). "Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy". Science Translational Medicine. 4 (140): 140ra86. doi:10.1126/scitranslmed.3003886. PMC 3715055. PMID 22745436.

Andersen, Trine; López, Carmen; Manczak, Tom; Martinez, Karen; Simonsen, Henrik (2015). "Thapsigargin—From Thapsia L. To Mipsagargin". Molecules. 20 (4): 6113–27. doi:10.3390/molecules20046113. PMC 6272310. PMID 25856061.

"Mipsagargin". NCI Drug Dictionary. National Cancer Institute. 2011-02-02.

"Clinical Trials: Mipsagargin". National Cancer Institute. 17 August 2017.

Ball, Matthew; Andrews, Stephen P.; Wierschem, Frank; Cleator, Ed; Smith, Martin D.; Ley, Steven V. (2007). "Total Synthesis of Thapsigargin, a Potent SERCA Pump Inhibitor". Organic Letters. 9 (4): 663–6. doi:10.1021/ol062947x. PMID 17256950.

Chu, Hang; Smith, Joel M.; Felding, Jakob; Baran, Phil S. (2017). "Scalable Synthesis of (−)-Thapsigargin". ACS Central Science. 3 (1): 47–51. doi:10.1021/acscentsci.6b00313. PMC 5269647. PMID 28149952.

Chen, Dezhi; Evans, P Andrew. (2017). "A Concise, Efficient and Scalable Total Synthesis of Thapsigargin and Nortrilobolide from (R)-(-)-Carvone". J. Am. Chem. Soc. 139 (17): 6046–6049. doi:10.1021/jacs.7b01734. PMID 28422492.

Glushakov, A. V.; Glushakova, H. Y.; Skok, V. I. (1999-01-15). "Modulation of nicotinic acetylcholine receptor activity in submucous neurons by intracellular messengers". Journal of the Autonomic Nervous System. 75 (1): 16–22. doi:10.1016/S0165-1838(98)00165-9. ISSN 0165-1838. PMID 9935265 – via https://doi.org/10.1016/S0165-1838(98)00165-9.

Voitenko, S. V.; Bobryshev, A. Yu; Skok, V. I. (2000-01-01). "Intracellular regulation of neuronal nicotinic cholinorceptors". Neuroscience and Behavioral Physiology. 30 (1): 19–25. doi:10.1007/BF02461388. ISSN 0097-0549. PMID 10768368. S2CID 10990124.

"Powerful Antiviral Treatment for COVID-19 Discovered That Could Change How Epidemics Are Managed". 2 February 2021.

Explore Compound Types